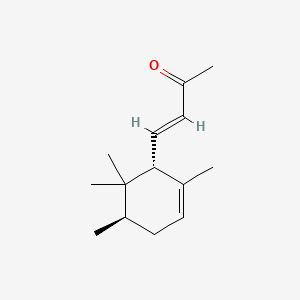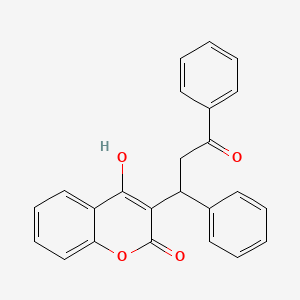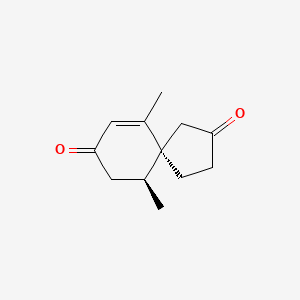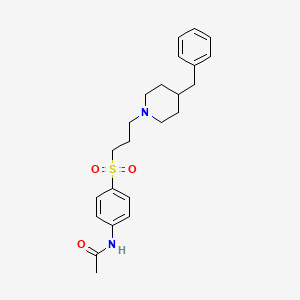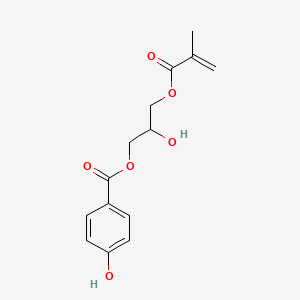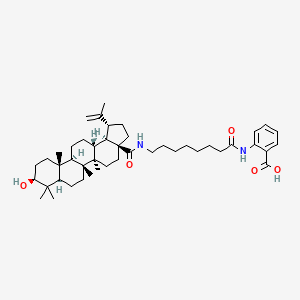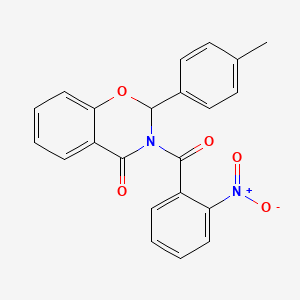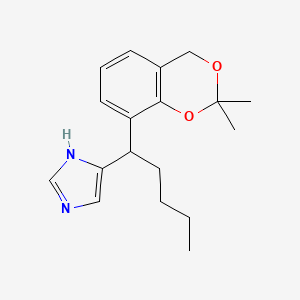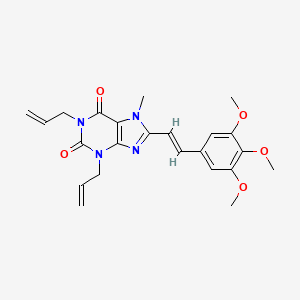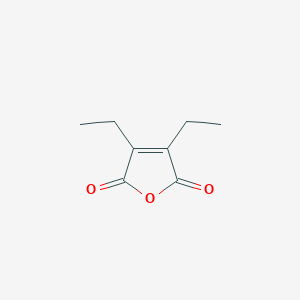![molecular formula C14H12O2 B12737546 3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol CAS No. 564470-96-8](/img/structure/B12737546.png)
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol is a polyphenolic compound belonging to the stilbenes group. It is naturally occurring in various fruits and food products. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the formulation of cosmetics and food preservatives due to its antimicrobial properties
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparación Con Compuestos Similares
Similar Compounds
Resveratrol: Another stilbene with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Curcumin: A polyphenol with potent anti-inflammatory and anticancer properties
Uniqueness
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol is unique due to its specific structural configuration, which allows for a distinct set of chemical reactions and biological activities. Its ability to undergo various substitutions and its strong antioxidant properties make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
564470-96-8 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10,15-16H/b5-4- |
Clave InChI |
UFGKEFGYNRJIGO-PLNGDYQASA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=C\C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




